molecular formula C14H10ClF3N2O3 B3896820 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-furylmethyl)ethanediamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-furylmethyl)ethanediamide

Cat. No. B3896820
M. Wt: 346.69 g/mol
InChI Key: NUKPYNRTBMDJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-furylmethyl)ethanediamide, commonly referred to as CFTR inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a valuable tool for investigating various physiological and biochemical processes.

Mechanism of Action

CFTR inhibitor works by binding to the CFTR protein and inhibiting its function. This inhibition leads to a decrease in the movement of chloride ions across cell membranes, which can have downstream effects on various physiological and biochemical processes.
Biochemical and Physiological Effects:
CFTR inhibitor has been found to have a wide range of biochemical and physiological effects. Inhibition of CFTR function has been shown to affect ion transport, mucus secretion, and bacterial clearance in the lungs. CFTR inhibitor has also been found to affect the function of the pancreas, liver, and intestine.

Advantages and Limitations for Lab Experiments

CFTR inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of CFTR function, which allows researchers to investigate the downstream effects of CFTR inhibition. CFTR inhibitor is also relatively easy to use and can be administered to cells or animals in a variety of ways.
One limitation of CFTR inhibitor is that it may have off-target effects on other proteins or ion channels. This can make it difficult to interpret the results of experiments using CFTR inhibitor. Additionally, CFTR inhibitor may not be suitable for all types of experiments, as the downstream effects of CFTR inhibition can vary depending on the specific physiological or biochemical process being investigated.

Future Directions

There are several future directions for research on CFTR inhibitor. One area of interest is the development of more potent and selective CFTR inhibitors. This could lead to a better understanding of the downstream effects of CFTR inhibition and could also have potential therapeutic applications for diseases such as cystic fibrosis.
Another area of interest is the investigation of the role of CFTR in other physiological and biochemical processes. CFTR has been implicated in a wide range of processes, including inflammation, cell proliferation, and apoptosis. Investigating the role of CFTR in these processes could lead to a better understanding of the underlying mechanisms and could also have potential therapeutic applications.
Conclusion:
CFTR inhibitor is a valuable tool for investigating the role of CFTR in various physiological and biochemical processes. Its unique mechanism of action and potent inhibitory effects make it a valuable tool for scientific research. However, it is important to consider the advantages and limitations of CFTR inhibitor when designing experiments and interpreting results. Future research on CFTR inhibitor could lead to a better understanding of the underlying mechanisms of CFTR function and could also have potential therapeutic applications.

Scientific Research Applications

CFTR inhibitor has been extensively used in scientific research to investigate the role of cystic fibrosis transmembrane conductance regulator (CFTR) in various physiological and biochemical processes. CFTR is a chloride channel that regulates the movement of ions across cell membranes. CFTR inhibitor has been found to inhibit the function of CFTR, which allows researchers to investigate the downstream effects of CFTR inhibition.

properties

IUPAC Name

N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O3/c15-11-4-3-8(6-10(11)14(16,17)18)20-13(22)12(21)19-7-9-2-1-5-23-9/h1-6H,7H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKPYNRTBMDJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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